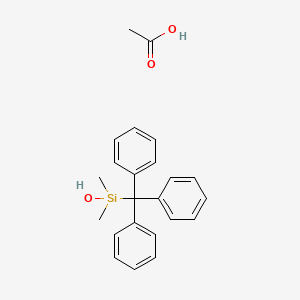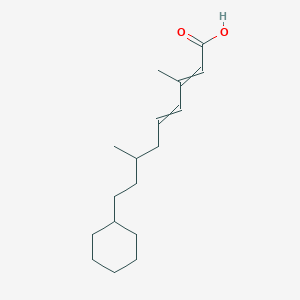
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid is a chemical compound known for its unique structure and properties. It is a member of the juvenile hormone family of compounds, which are crucial in regulating various biological processes in insects .
Vorbereitungsmethoden
The synthesis of 9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid involves several steps. One common method includes the hydrolysis of the methyl ester group of juvenile hormone III . This process requires specific reaction conditions, including the use of stannic chloride as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include stannic chloride and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization of the compound in the presence of stannic chloride can lead to the formation of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used to study reaction mechanisms and pathways In biology, it plays a role in understanding the regulation of biological processes in insectsIndustrially, it can be used in the synthesis of other complex molecules .
Wirkmechanismus
The mechanism of action of 9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. As a member of the juvenile hormone family, it regulates various biological processes in insects by binding to specific receptors and influencing gene expression . This regulation is crucial for processes such as development, reproduction, and metabolism.
Vergleich Mit ähnlichen Verbindungen
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid can be compared with other similar compounds, such as juvenile hormone III and its derivatives . These compounds share similar structures and biological roles but may differ in their specific effects and applications. The uniqueness of this compound lies in its specific structure, which influences its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
65771-96-2 |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
9-cyclohexyl-3,7-dimethylnona-2,4-dienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(7-6-8-15(2)13-17(18)19)11-12-16-9-4-3-5-10-16/h6,8,13-14,16H,3-5,7,9-12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
OSRCAZVSJXSKAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1CCCCC1)CC=CC(=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



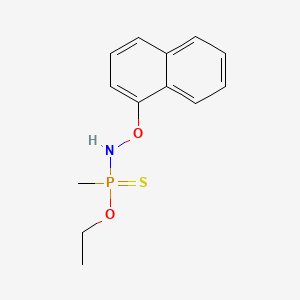
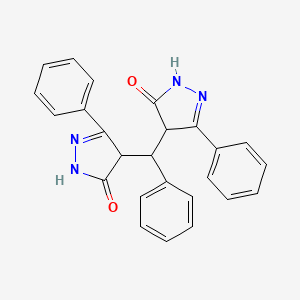
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
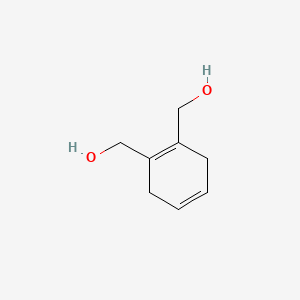

![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)

![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)



